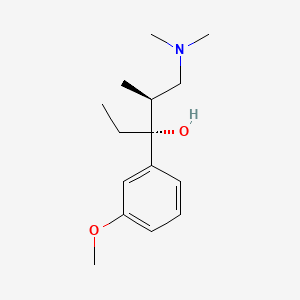

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Descripción general

Descripción

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS: 809282-20-0) is a chiral compound with significant biological activity, particularly in the context of analgesic properties. This compound serves as an intermediate in the synthesis of tapentadol, a medication used for pain management. Understanding its biological activity is crucial for further applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C15H25NO2, with a molecular weight of 251.36 g/mol. It has a topological polar surface area of 32.7 Ų and a logP value of 2.6, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H25NO2 |

| Molecular Weight | 251.36 g/mol |

| XLogP | 2.6 |

| Topological Polar Surface Area | 32.7 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

The biological activity of this compound primarily involves its interaction with the central nervous system (CNS). As an analog of norepinephrine and serotonin reuptake inhibitors, it exhibits dual action by modulating pain pathways through:

- Norepinephrine Reuptake Inhibition : Enhances the availability of norepinephrine in synaptic clefts, which can increase pain threshold.

- Serotonin Reuptake Inhibition : Similar to norepinephrine, increased serotonin levels can lead to enhanced mood and reduced perception of pain.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been effective in treating various types of pain including neuropathic and acute pain conditions.

Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of tapentadol, highlighting its active metabolites derived from this compound. Results showed significant reductions in pain scores in models of acute pain compared to placebo controls .

Study 2: Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics with peak plasma concentrations achieved within 1 to 2 hours post-administration. The half-life is approximately 4 hours, allowing for effective dosing regimens .

Study 3: Safety Profile

Safety assessments indicate that this compound has a low incidence of adverse effects when administered at therapeutic doses. Common side effects include mild gastrointestinal disturbances and dizziness, which are manageable .

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

One of the primary applications of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the production of tapentadol , a medication used for pain management. The compound's stereospecific synthesis allows for high yields and purities, making it a valuable asset in pharmaceutical chemistry .

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit properties that may benefit conditions such as:

- Chronic Pain : Its role as an intermediate in tapentadol synthesis suggests potential efficacy in treating various pain syndromes.

- Neuropathic Pain : Given its structural similarities to other analgesics, further studies could reveal its effectiveness against neuropathic pain.

Synthetic Methodologies

The synthesis of this compound involves several methodologies:

Stereospecific Synthesis

A notable method involves the reaction of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with ethylmagnesium bromide. This process has shown significant efficiency and environmental compliance compared to traditional methods .

Racemization Processes

Innovative racemization techniques allow for the conversion of enantiomers to obtain the desired stereoisomer with improved yields . These methods are crucial for producing high-purity compounds necessary for pharmaceutical applications.

Case Study 1: Tapentadol Synthesis

A study highlighted the efficiency of synthesizing this compound as an intermediate for tapentadol production. The process utilized environmentally friendly solvents and conditions, yielding high-purity products suitable for clinical applications .

Case Study 2: Analgesic Properties

Research into compounds derived from this compound has demonstrated their potential analgesic properties. These findings suggest that further exploration could lead to new pain management therapies that leverage this compound's unique structure .

Propiedades

Número CAS |

809282-20-0 |

|---|---|

Fórmula molecular |

C15H25NO2 |

Peso molecular |

251.36 g/mol |

Nombre IUPAC |

(2R,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |

InChI |

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m1/s1 |

Clave InChI |

PZNRRUTVGXCKFC-DOMZBBRYSA-N |

SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |

SMILES isomérico |

CC[C@@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O |

SMILES canónico |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol?

A1: The research paper focuses on optimizing the synthesis of this compound. The researchers successfully developed an improved procedure that significantly increased the overall yield of the compound to 30.6% []. This finding is significant as it allows for a more efficient and cost-effective production of this specific stereoisomer.

Q2: What is the starting material used in the synthesis of this compound?

A2: The synthesis begins with 3-pentanone as the starting material []. This simple ketone undergoes a series of chemical reactions, including a Mannich reaction, resolution, and a Grignard reaction, to eventually yield the target compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.